molecular formula C10H9ClN2O3 B458295 4-chloro-N-cyclopropyl-2-nitrobenzamide

4-chloro-N-cyclopropyl-2-nitrobenzamide

Cat. No.: B458295
M. Wt: 240.64g/mol
InChI Key: VURCMGNFKJWPER-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-2-nitrobenzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a nitro group at the 2-position, and a cyclopropyl moiety attached to the amide nitrogen. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.65 g/mol. The compound’s structure combines electron-withdrawing groups (Cl and NO₂) and a sterically compact cyclopropyl group, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64g/mol

IUPAC Name

4-chloro-N-cyclopropyl-2-nitrobenzamide

InChI

InChI=1S/C10H9ClN2O3/c11-6-1-4-8(9(5-6)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14)

InChI Key

VURCMGNFKJWPER-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physical properties of 4-chloro-N-cyclopropyl-2-nitrobenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Synthesis Yield Reference
This compound C₁₀H₉ClN₂O₃ 240.65 Cl (4), NO₂ (2), cyclopropyl N/A N/A Target
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ 240.65 Cl (5), NO₂ (2), cyclopropyl N/A N/A
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 Cl (3-phenethyl), NO₂ (4) N/A N/A
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide C₂₇H₂₉ClN₂O₃ 464.98 Cl (4-benzyl), NO₂ (absent), multiple substituents 142.9–143.4 65%
Key Observations:
  • Positional Isomerism (4-Cl vs. 5-Cl): The 5-chloro isomer (CAS 1042623-41-5) shares the same molecular formula and weight as the target compound but differs in the chloro group’s position.
  • Amide Substituent Variations: The cyclopropyl group in the target compound contrasts with the phenethyl group in N-(3-chlorophenethyl)-4-nitrobenzamide. The cyclopropyl moiety’s smaller size and unique ring strain could enhance metabolic stability compared to bulkier alkyl/aryl groups .
  • Complexity in Derivatives: The compound (C₂₇H₂₉ClN₂O₃) demonstrates how additional substituents (e.g., methoxy, methyl, propyl) increase molecular weight and complexity, which may reduce solubility but improve target specificity .

Physicochemical Properties

  • Melting Points: The compound melts at 142.9–143.4°C, likely due to its crystalline structure and intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point may be lower if the cyclopropyl group reduces packing efficiency .
  • Polarity: The compound has a polarity coefficient of 0.7 (70:30 ethyl acetate/petroleum ether), suggesting moderate lipophilicity. The target compound’s nitro and chloro groups may increase polarity compared to its 5-chloro isomer .

Research Implications

  • Electron-Withdrawing Effects: The nitro group at position 2 in the target compound may deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, the 4-nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide could alter electronic distribution differently .
  • Positional isomerism (4-Cl vs. 5-Cl) could be critical for target binding .

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